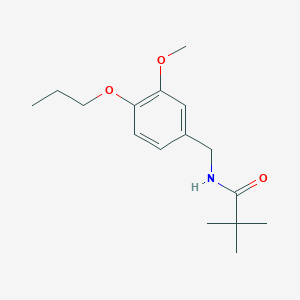
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide, also known as MPDP, is a synthetic compound that has gained significant attention in scientific research. MPDP is a member of the class of compounds known as stimulants, which are substances that increase alertness, attention, and energy levels. In
Mécanisme D'action
The exact mechanism of action of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and energy levels.
Biochemical and Physiological Effects
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, attention, and energy levels. It also increases heart rate and blood pressure, which can have both beneficial and harmful effects. In addition, N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a well-defined chemical structure, which makes it easy to study. It also has a relatively low toxicity, which makes it safe for use in animal studies. However, there are also some limitations to its use in lab experiments. For example, it may have different effects in humans than in animals, and its long-term effects are not well understood.
Orientations Futures
There are several future directions for research on N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide. One area of interest is its potential use as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential use as a performance-enhancing drug in sports. Additionally, further research is needed to better understand its mechanism of action and long-term effects. Finally, more studies are needed to determine the optimal dosage and administration of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide for different applications.
Méthodes De Synthèse
The synthesis of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide involves a series of chemical reactions that begin with the reaction of 3-methoxy-4-propoxybenzaldehyde with 2,2-dimethylpropanamine. This reaction produces the intermediate product, N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropan-1-amine, which is then converted to N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide by reacting it with acetic anhydride and sodium acetate. The final product is obtained by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been studied extensively in scientific research due to its potential as a cognitive enhancer and stimulant. It has been shown to increase alertness, attention, and energy levels, making it a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has also been studied for its potential use as a performance-enhancing drug in sports.
Propriétés
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-6-9-20-13-8-7-12(10-14(13)19-5)11-17-15(18)16(2,3)4/h7-8,10H,6,9,11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQQHSZTIIBSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(difluoromethyl)-4-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5914543.png)
![N-[2-(diethylamino)ethyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5914551.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914556.png)
![7-hydroxy-5-oxo-2-[(3-phenoxypropyl)thio]-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914560.png)
![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914572.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![4-hydroxy-9-(2-methoxyphenyl)-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914579.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)


